molecular formula C16H16O4S B1451345 2-[2-(Phenylsulfonylmethyl)phenyl]-1,3-dioxolane CAS No. 226089-80-1

2-[2-(Phenylsulfonylmethyl)phenyl]-1,3-dioxolane

Cat. No. B1451345
M. Wt: 304.4 g/mol
InChI Key: ANNWDOBNPSVXNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Phenylsulfonylmethyl)phenyl]-1,3-dioxolane is a chemical compound with the molecular formula C16H16O4S and a molecular weight of 304.36 . It is a solid at 20 degrees Celsius and appears as a white to light yellow powder or crystal .


Molecular Structure Analysis

The molecular structure of 2-[2-(Phenylsulfonylmethyl)phenyl]-1,3-dioxolane consists of a dioxolane ring attached to a phenyl ring, which is further attached to a phenylsulfonylmethyl group . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

2-[2-(Phenylsulfonylmethyl)phenyl]-1,3-dioxolane is a solid at 20 degrees Celsius . It appears as a white to light yellow powder or crystal . Its purity, as determined by gas chromatography, is greater than 97.0% .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

2-[2-(Phenylsulfonylmethyl)phenyl]-1,3-dioxolane and its derivatives have been a focus in various synthesis techniques. For example, Sun Xiao-qiang (2009) described the synthesis of a related compound, 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl, through a process involving benzaldehyde condensation, reduction, sulfonylation, and bromation (Sun Xiao-qiang, 2009). M. Coskun et al. (1998) polymerized a derivative of 2-phenyl-1,3-dioxolane, providing insights into the compound's potential in creating new materials (Coskun et al., 1998).

Catalytic and Reactivity Studies

The reactivity of derivatives of 2-phenyl-1,3-dioxolane has been explored in various studies. Juan F. Gil et al. (1993) investigated the reductive opening of 2-phenyl-1,3-dioxolanes using a naphthalene-catalysed lithiation, illustrating the compound's utility in organic synthesis (Gil et al., 1993). Another study by J. Gestel et al. (1980) demonstrated the synthesis and fungicidal activity of 1-(2-phenyl-1,3-dioxolan-2-ylmethyl)-1,2,4-triazoles, hinting at the compound's potential in agricultural applications (Gestel et al., 1980).

Polymerization and Material Science

In the field of material science, H. Fukuda et al. (1994) investigated the polymerization of 4-phenyl-2-propenylidene-1,3-dioxolane, indicating the versatility of 2-phenyl-1,3-dioxolane derivatives in creating polymers with specific structures (Fukuda et al., 1994).

Oxidation Studies

In oxidation studies, A. Baumstark et al. (1998) explored the oxidation of sulfides using derivatives of 1,3-dioxolane, shedding light on the compound's reactivity and potential in organic transformations (Baumstark et al., 1998).

Applications in Polymer Chemistry

E. Franta et al. (1988) examined the reaction of 1,3-dioxolane in the presence of various polymers, revealing the compound's role in polymer chemistry and its potential for creating new materials (Franta et al., 1988).

properties

IUPAC Name

2-[2-(benzenesulfonylmethyl)phenyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4S/c17-21(18,14-7-2-1-3-8-14)12-13-6-4-5-9-15(13)16-19-10-11-20-16/h1-9,16H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNWDOBNPSVXNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659948
Record name 2-{2-[(Benzenesulfonyl)methyl]phenyl}-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Phenylsulfonylmethyl)phenyl]-1,3-dioxolane

CAS RN

226089-80-1
Record name 2-{2-[(Benzenesulfonyl)methyl]phenyl}-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(Phenylsulfonylmethyl)phenyl]-1,3-dioxolane
Reactant of Route 2
Reactant of Route 2
2-[2-(Phenylsulfonylmethyl)phenyl]-1,3-dioxolane
Reactant of Route 3
Reactant of Route 3
2-[2-(Phenylsulfonylmethyl)phenyl]-1,3-dioxolane
Reactant of Route 4
2-[2-(Phenylsulfonylmethyl)phenyl]-1,3-dioxolane
Reactant of Route 5
2-[2-(Phenylsulfonylmethyl)phenyl]-1,3-dioxolane
Reactant of Route 6
2-[2-(Phenylsulfonylmethyl)phenyl]-1,3-dioxolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.